molecular formula C7H9ClN4 B6157879 1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride CAS No. 1983896-37-2

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride

Cat. No. B6157879
CAS RN: 1983896-37-2
M. Wt: 184.6
InChI Key:
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Description

“1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride” is a compound that falls under the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to have significant biological properties and are present in various structures in agriculture and medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H8N4.ClH/c8-5-6-9-7-3-1-2-4-11(7)10-6;/h1-4H,5,8H2;1H .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 184.63 . It is a powder that should be stored at room temperature .

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound in a short reaction time .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to inhibit the erk signaling pathway , which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .

Pharmacokinetics

It’s known that the lipophilicity of similar compounds can be modulated to resolve issues related to cyp direct inhibition, which can impact the bioavailability of the compound .

Result of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities can result in various cellular effects, such as the regulation of immune response, cell growth, and differentiation .

Action Environment

It’s known that the synthesis of similar compounds can be achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of the compound .

Advantages and Limitations for Lab Experiments

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and ethanol, which makes it easy to work with. Additionally, it can be used as a precursor for the synthesis of other compounds, which can then be used for various scientific applications. However, this compound has some limitations as well. It is not very soluble in organic solvents, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not yet fully understood, so it is not known how it will interact with other molecules in the body.

Future Directions

There are several potential future directions for research on 1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride. One potential direction is to further study its mechanism of action and its interaction with other molecules in the body. Additionally, further research could be done to explore its potential applications in the synthesis of drugs and fluorescent probes. Additionally, research could be done to explore its potential use in the synthesis of other compounds. Finally, research could be done to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride can be synthesized through several methods. One of the most common methods is the reaction of 1-amino-5-chloropyridin-2-ylmethyl-1H-1,2,4-triazol-3-one with methanamine hydrochloride in the presence of a base, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. This reaction yields a white crystalline product that is soluble in water and ethanol.

Scientific Research Applications

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride has been studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds and as a ligand for metal complexes. It has also been studied for its potential use in the synthesis of drugs, as it can be used as a starting material for the synthesis of various types of drugs. Additionally, this compound has been studied for its potential use in the synthesis of fluorescent probes, which can be used in various types of biological assays.

Safety and Hazards

The safety information for “1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminopyridine with hydrazine hydrate to form 1,2,4-triazolopyridine. This intermediate is then reacted with formaldehyde to form the desired compound.", "Starting Materials": [ "2-aminopyridine", "hydrazine hydrate", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in hydrazine hydrate and heat the mixture at 100°C for 4 hours.", "Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3.", "Step 3: Filter the resulting solid and wash with water to obtain 1,2,4-triazolopyridine.", "Step 4: Dissolve 1,2,4-triazolopyridine in formaldehyde and heat the mixture at 80°C for 6 hours.", "Step 5: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 8-9.", "Step 6: Filter the resulting solid and wash with water to obtain the desired compound as a hydrochloride salt." ] }

CAS RN

1983896-37-2

Molecular Formula

C7H9ClN4

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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